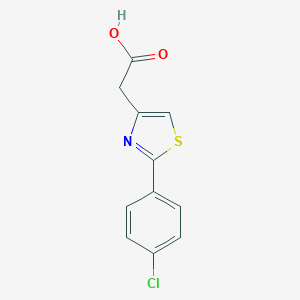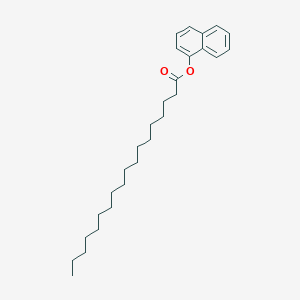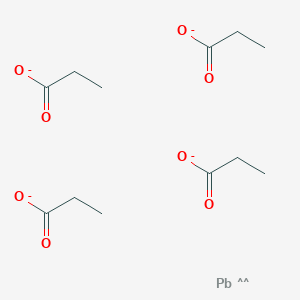
Propionato de plomo(IV)
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Propanoic acid, lead(4+) salt (9CI) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: While not commonly used in medicine due to its toxicity, it is studied for its potential therapeutic applications.
Industry: It is used in the production of certain polymers and as an additive in some industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propanoic acid, lead(4+) salt (9CI) can be synthesized through the reaction of lead(IV) oxide (PbO₂) with propionic acid (C₂H₅COOH). The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is as follows:
[ \text{PbO}_2 + 4 \text{C}_2\text{H}_5\text{COOH} \rightarrow \text{Pb(C}_2\text{H}_5\text{COO)}_4 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of lead IV propionate may involve the use of lead(IV) acetate as a precursor, reacting it with propionic acid under specific temperature and pressure conditions to yield the desired product. The process requires careful handling due to the toxicity of lead compounds.
Análisis De Reacciones Químicas
Types of Reactions: Propanoic acid, lead(4+) salt (9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead(IV) oxide and other lead compounds.
Reduction: It can be reduced to lead(II) compounds under certain conditions.
Substitution: The propionate groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Ligands such as chloride ions (Cl⁻) or acetate ions (CH₃COO⁻) can replace the propionate groups.
Major Products Formed:
Oxidation: Lead(IV) oxide (PbO₂) and water (H₂O).
Reduction: Lead(II) propionate (Pb(C₂H₅COO)₂) and other lead(II) compounds.
Substitution: Lead(IV) chloride (PbCl₄) or lead(IV) acetate (Pb(CH₃COO)₄).
Mecanismo De Acción
The mechanism by which lead IV propionate exerts its effects involves its ability to interact with various molecular targets. In its +4 oxidation state, lead can form strong bonds with oxygen and other electronegative elements, allowing it to participate in redox reactions and catalysis. The pathways involved include the formation and breaking of Pb-O bonds, which are crucial for its reactivity.
Comparación Con Compuestos Similares
Lead(IV) acetate (Pb(CH₃COO)₄): Similar in structure but with acetate groups instead of propionate.
Lead(IV) chloride (PbCl₄): Contains chloride ions instead of propionate.
Lead(IV) oxide (PbO₂): An oxide form of lead in the +4 oxidation state.
Uniqueness: Propanoic acid, lead(4+) salt (9CI) is unique due to the presence of propionate groups, which confer specific chemical properties and reactivity. Compared to other lead(IV) compounds, it has distinct solubility and stability characteristics, making it suitable for particular applications in research and industry.
Propiedades
InChI |
InChI=1S/4C3H6O2.Pb/c4*1-2-3(4)5;/h4*2H2,1H3,(H,4,5);/p-4 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRFCFOUSBRLFA-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Pb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O8Pb-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622621 | |
| Record name | PUBCHEM_22123441 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19183-30-3 | |
| Record name | PUBCHEM_22123441 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19183-30-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes lead(IV) propionate suitable for synthesizing verbenyl acetate and verbenyl propionate from α-pinene?
A1: Lead(IV) propionate, alongside other lead(IV) compounds and mercury(II) acetate, acts as an acyloxylating agent. [] This means it facilitates the introduction of an acyloxy group (like acetate or propionate) onto another molecule, in this case, α-pinene. The research suggests that a neutral reaction medium is preferred as acidic conditions can lead to the undesired opening of the cyclobutane ring present in α-pinene. []
Q2: Why is the synthesis of verbenyl acetate and verbenyl propionate of particular interest?
A2: These compounds exhibit strong attractant properties towards specific cockroach species, including Blatella germanica, Blatella orientalis, and Periplaneta americana. [] This makes them valuable assets in developing and implementing pest control strategies. The research highlights the potential of using lead(IV) propionate for large-scale production of these insect attractants. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




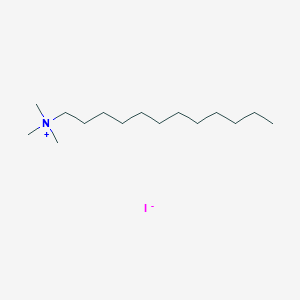

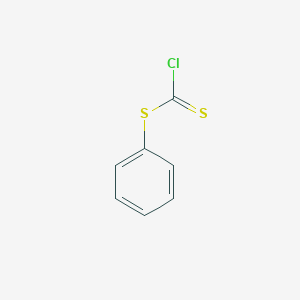
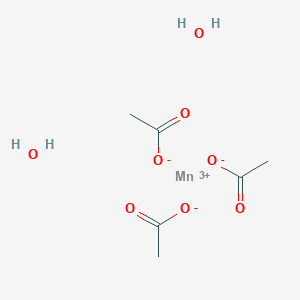
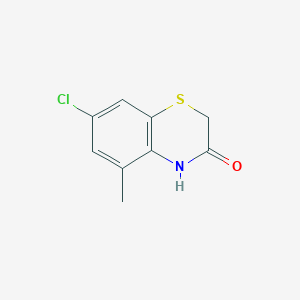

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)
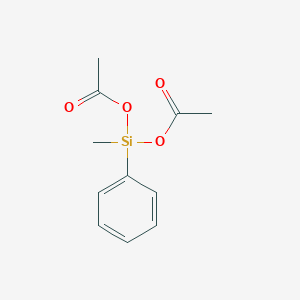
![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)
